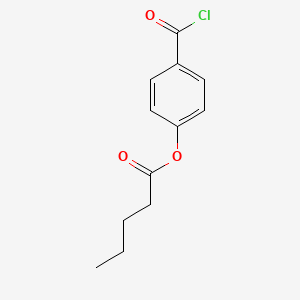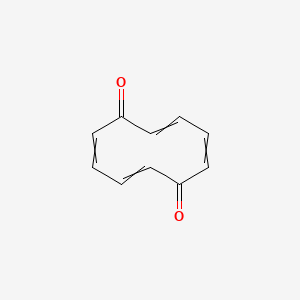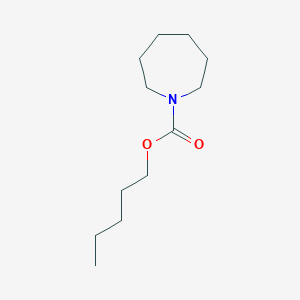
Methyl N-benzoyl-N'-chlorocarbamimidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N-benzoyl-N’-chlorocarbamimidate is an organic compound with a complex structure that includes a benzoyl group, a chlorocarbamimidate group, and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-benzoyl-N’-chlorocarbamimidate typically involves the reaction of benzoyl chloride with methyl isocyanate in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{C}_6\text{H}_5\text{COCl} + \text{CH}_3\text{NCO} \rightarrow \text{C}_6\text{H}_5\text{CONHCH}_3\text{Cl} ]
Industrial Production Methods
In an industrial setting, the production of Methyl N-benzoyl-N’-chlorocarbamimidate may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl N-benzoyl-N’-chlorocarbamimidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorocarbamimidate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and alcohols can be used to substitute the chlorocarbamimidate group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
Methyl N-benzoyl-N’-chlorocarbamimidate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl N-benzoyl-N’-chlorocarbamimidate involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their function and activity. This interaction may involve the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces. The exact pathways and targets depend on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoyl Chloride: Shares the benzoyl group but lacks the chlorocarbamimidate and methyl groups.
Methyl Isocyanate: Contains the isocyanate group but lacks the benzoyl and chlorocarbamimidate groups.
N-Benzoyl-N’-chlorocarbamimidate: Similar structure but without the methyl group.
Uniqueness
Methyl N-benzoyl-N’-chlorocarbamimidate is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications, where specific reactivity and properties are required.
Propriétés
Numéro CAS |
58476-80-5 |
|---|---|
Formule moléculaire |
C9H9ClN2O2 |
Poids moléculaire |
212.63 g/mol |
Nom IUPAC |
methyl N-benzoyl-N'-chlorocarbamimidate |
InChI |
InChI=1S/C9H9ClN2O2/c1-14-9(12-10)11-8(13)7-5-3-2-4-6-7/h2-6H,1H3,(H,11,12,13) |
Clé InChI |
HLKVNPJSPZURCA-UHFFFAOYSA-N |
SMILES canonique |
COC(=NCl)NC(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-Bromo-4-[(butylamino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14601616.png)
![N-[(3-Chlorophenyl)methyl]-1,3-dithietan-2-imine](/img/structure/B14601619.png)

![Pyridine, 2-[[(2-methoxy-5-nitrophenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14601626.png)
![1-(Chloromethyl)-4-[(1,2,3,3,4,4,5,5,6,6,6-undecafluorohex-1-en-1-yl)oxy]benzene](/img/structure/B14601645.png)
![2-[Chloro(difluoro)methyl]-7-(methylsulfanyl)-4,6-dinitro-1H-benzimidazole](/img/structure/B14601665.png)


